molecular formula C6H6BrNO B182750 2-Amino-5-bromophenol CAS No. 38191-34-3

2-Amino-5-bromophenol

Cat. No.: B182750
CAS No.: 38191-34-3
M. Wt: 188.02 g/mol
InChI Key: DRQWUAAWZFIVTF-UHFFFAOYSA-N
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Description

2-Amino-5-bromophenol is a chemical compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, N-(4-bromo-2-hydroxyphenyl)acetamide reacts with hydrogen chloride in ethanol at 100 degrees Celsius for 3 hours . In the second stage, sodium carbonate is added in ethanol and water . The yield of this reaction is approximately 89% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 188.02 . It is a solid at room temperature .

Scientific Research Applications

  • Antioxidant Activity : Bromophenols isolated from the marine red alga Rhodomela confervoides have been shown to possess potent antioxidant activities, stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Li, Wang, Gloer, & Wang, 2011).

  • Anticancer Potential : A novel bromophenol derivative, BOS-102, showed significant anticancer activities on human lung cancer cell lines, inducing cell cycle arrest and apoptosis (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

  • Microbial Inactivity : Certain bromophenols coupled with amino acid or nucleoside derivatives were found to be inactive against several microorganisms and human cancer cell lines (Zhao, Ma, Wang, Li, Cao, Yang, Lü, Shi, Xu, Fan, & He, 2005).

  • Chemical Analysis and Validation : An HPLC method for quantitative analysis of bromophenolic compounds in red algae was developed, providing a tool for investigating their occurrence and potential applications (Hofer, Hartmann, Orfanoudaki, Ngoc, Nagl, Karsten, Heesch, & Ganzera, 2019).

  • Cellular Antioxidant Effect : Bromophenols from Vertebrata lanosa algae were evaluated for their antioxidant activity, showing promising results in biochemical and cellular assays (Olsen, Hansen, Isaksson, & Andersen, 2013).

  • Enzyme Inhibition : Novel bromophenols were found to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential therapeutic applications (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).

  • Sequence-Specific DNA Detection : Bromophenol red was employed as a signal enhancer in chemiluminescent detection of sequence-specific DNA, highlighting its potential in molecular biology research (Yu, Sheng, Zhao, & Fan, 2016).

  • Metabolic Pathway Studies : 2C-B, a psychoactive phenethylamine, showed metabolites related to bromophenols in rats, which is significant for understanding its metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • PTP1B Inhibition : Synthesized bromophenols were studied for their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), offering insights into developing potential therapeutic agents (Guo, Li, Li, Shi, & Han, 2011).

  • Impact on Cellular Ca2+ Signaling : Some bromophenols, including those used in industrial flame retardants, were found to disrupt cellular Ca2+ signaling in neuroendocrine cells, indicating potential environmental health implications (Hassenklöver, Predehl, Pilli, Ledwolorz, Assmann, & Bickmeyer, 2006).

Safety and Hazards

2-Amino-5-bromophenol is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

    Target of Action

      Primary Targets : 2-Amino-5-bromophenol is a chemical compound with the molecular formula

      C6H6BrNO\text{C}_6\text{H}_6\text{BrNO}C6​H6​BrNO

      . While specific protein targets haven’t been extensively studied, it likely interacts with cellular proteins involved in various biological processes.

Environmental context plays a crucial role in its action .

Properties

IUPAC Name

2-amino-5-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWUAAWZFIVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558877
Record name 2-Amino-5-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38191-34-3
Record name 2-Amino-5-bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38191-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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